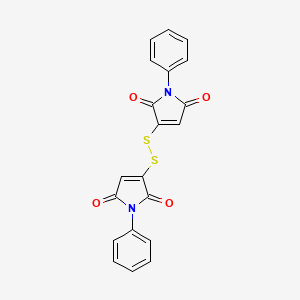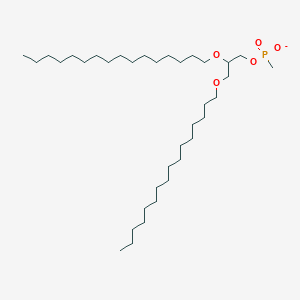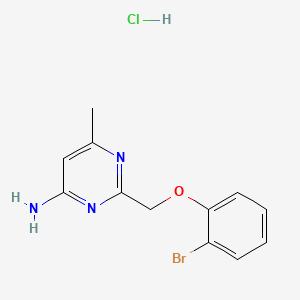
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of an amino group at the 4th position, a bromophenoxy group at the 2nd position, and a methyl group at the 6th position, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Amino Group: The amino group at the 4th position can be introduced via nucleophilic substitution reactions.
Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced through an etherification reaction, where a bromophenol reacts with a suitable leaving group on the pyrimidine ring.
Methylation: The methyl group at the 6th position can be introduced using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 4-amino-2-((2-chlorophenoxy)methyl)-6-methyl-, hydrochloride
- Pyrimidine, 4-amino-2-((2-fluorophenoxy)methyl)-6-methyl-, hydrochloride
- Pyrimidine, 4-amino-2-((2-iodophenoxy)methyl)-6-methyl-, hydrochloride
Uniqueness
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is unique due to the presence of the bromophenoxy group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine.
Propriétés
Numéro CAS |
102207-67-0 |
|---|---|
Formule moléculaire |
C12H13BrClN3O |
Poids moléculaire |
330.61 g/mol |
Nom IUPAC |
2-[(2-bromophenoxy)methyl]-6-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12BrN3O.ClH/c1-8-6-11(14)16-12(15-8)7-17-10-5-3-2-4-9(10)13;/h2-6H,7H2,1H3,(H2,14,15,16);1H |
Clé InChI |
PBEXGKJTWIBFDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)COC2=CC=CC=C2Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


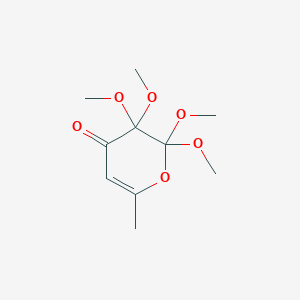
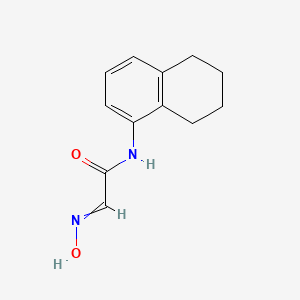
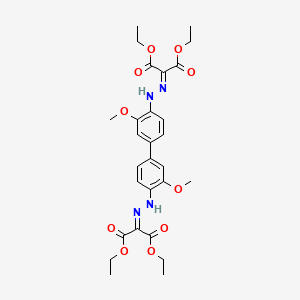
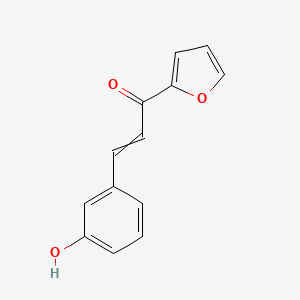
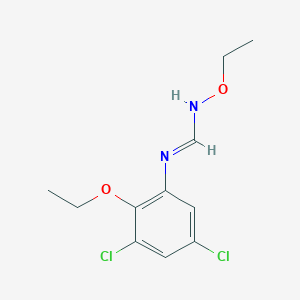

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

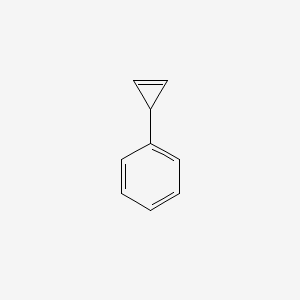
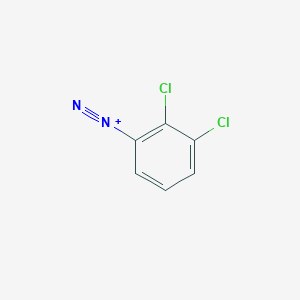
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
